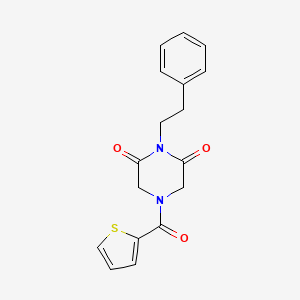
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione is a complex organic compound with the molecular formula C17H16N2O3S. This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and a thiophene-2-carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives in quantitative yields . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and basic conditions for the synthesis of piperazine derivatives suggests that these methods could be scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound’s thiophene ring is known to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may also contribute to its biological activity by interacting with receptors or other proteins .
Comparación Con Compuestos Similares
1-Phenethyl-4-(thiophene-2-carbonyl)piperazine-2,6-dione can be compared with other piperazine derivatives and thiophene-containing compounds:
Similar Compounds: Piperazine-2,6-dione derivatives, thiophene-2-carbonyl derivatives, and phenethyl-substituted compounds
Uniqueness: The combination of a piperazine ring with both a phenethyl group and a thiophene-2-carbonyl group makes this compound unique. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-4-(thiophene-2-carbonyl)piperazine-2,6-dione |
InChI |
InChI=1S/C17H16N2O3S/c20-15-11-18(17(22)14-7-4-10-23-14)12-16(21)19(15)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
Clave InChI |
ZXIODKCXCDMGSY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)CN1C(=O)C2=CC=CS2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
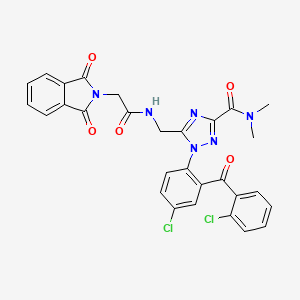

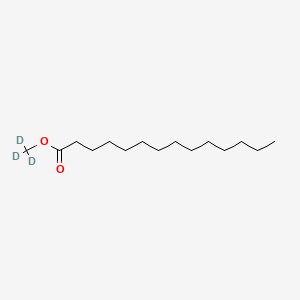
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

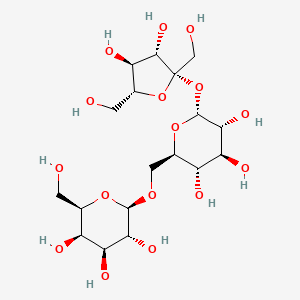
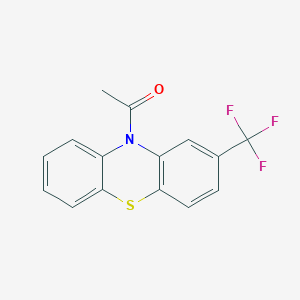
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
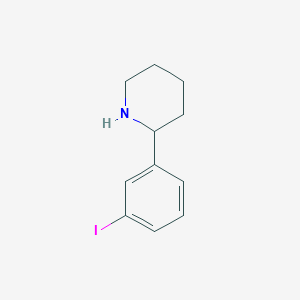
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)


